molecular formula C18H17ClF3NO B187689 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide CAS No. 56709-19-4

4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide

Cat. No. B187689
CAS RN: 56709-19-4
M. Wt: 355.8 g/mol
InChI Key: FEZGWZZQWPKBOY-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly used in scientific research for its unique properties and mechanism of action.

Mechanism Of Action

The mechanism of action of 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves the inhibition of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and inflammation. By inhibiting TRPV1, 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide reduces pain and inflammation.

Biochemical And Physiological Effects

4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. Additionally, it has been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in lab experiments is its specificity for TRPV1. This allows for the investigation of the role of TRPV1 in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in experiments.

Future Directions

There are several future directions for the use of 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in scientific research. One potential direction is the investigation of its therapeutic potential for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for the treatment of cancer and neuropathic pain. Finally, the development of more specific TRPV1 inhibitors based on the structure of 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide may lead to the development of novel therapeutics for pain and inflammation.

Synthesis Methods

The synthesis of 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with tert-butyl isocyanate in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain the final compound.

Scientific Research Applications

4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has been extensively used in scientific research for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antinociceptive, and analgesic effects in various animal models. Additionally, it has been investigated for its potential as a treatment for neuropathic pain, cancer, and neurological disorders.

properties

CAS RN

56709-19-4

Product Name

4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C18H17ClF3NO

Molecular Weight

355.8 g/mol

IUPAC Name

4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C18H17ClF3NO/c1-17(2,3)12-6-4-11(5-7-12)16(24)23-13-8-9-15(19)14(10-13)18(20,21)22/h4-10H,1-3H3,(H,23,24)

InChI Key

FEZGWZZQWPKBOY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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